molecular formula C8H4Cl2F2O2 B1447418 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde CAS No. 1803787-21-4

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde

Cat. No.: B1447418
CAS No.: 1803787-21-4
M. Wt: 241.02 g/mol
InChI Key: MQLTYVNZIXUEQB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4Cl2F2O2. It is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzaldehyde core.

Preparation Methods

One common method involves the chlorination of 2-(difluoromethoxy)benzaldehyde, followed by further chemical reactions to introduce the second chlorine atom at the desired position . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde include:

The uniqueness of this compound lies in the combination of both chlorine atoms and the difluoromethoxy group, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dichloro-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLTYVNZIXUEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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